molecular formula C9H12N2O4 B1309652 (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid CAS No. 714-72-7

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Cat. No.: B1309652
CAS No.: 714-72-7
M. Wt: 212.2 g/mol
InChI Key: WPJKWNMXALXUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid is a synthetic compound known for its unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-1,3-diaza-spiro[44]non-3-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: (2,4-Dioxo-1,3-diaza-spiro[4

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding, contributing to the understanding of biological processes at the molecular level.

Medicine: Research into the biological activities of this compound includes its potential use as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs for various diseases.

Industry: In industrial applications, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor signaling, and other cellular functions.

Comparison with Similar Compounds

  • (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
  • (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid

Comparison: Compared to its analogs, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid has a distinct acetic acid moiety, which may influence its solubility, reactivity, and biological activity. The presence of different functional groups in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKWNMXALXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407357
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-72-7
Record name 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.